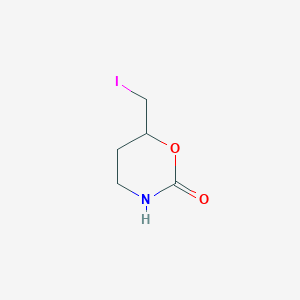
6-(Iodomethyl)-1,3-oxazinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Iodomethyl)-1,3-oxazinan-2-one is a chemical compound that belongs to the class of oxazinanes This compound is characterized by the presence of an iodomethyl group attached to the oxazinan-2-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Iodomethyl)-1,3-oxazinan-2-one typically involves the introduction of an iodomethyl group into the oxazinan-2-one ring. One common method is the reaction of oxazinan-2-one with iodomethane in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Iodomethyl)-1,3-oxazinan-2-one undergoes various types of chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like sodium periodate or manganese dioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted oxazinan-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Iodomethyl)-1,3-oxazinan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Iodomethyl)-1,3-oxazinan-2-one involves the reactivity of the iodomethyl group. This group can participate in various chemical reactions, such as nucleophilic substitution, where it acts as a leaving group. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodomethane: A simpler compound with a similar iodomethyl group but without the oxazinan-2-one ring.
6-(Bromomethyl)-1,3-oxazinan-2-one: Similar structure but with a bromomethyl group instead of an iodomethyl group.
6-(Chloromethyl)-1,3-oxazinan-2-one: Another analog with a chloromethyl group.
Uniqueness
6-(Iodomethyl)-1,3-oxazinan-2-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl and chloromethyl analogs. The iodine atom is a better leaving group, making this compound more reactive in substitution reactions.
Eigenschaften
Molekularformel |
C5H8INO2 |
|---|---|
Molekulargewicht |
241.03 g/mol |
IUPAC-Name |
6-(iodomethyl)-1,3-oxazinan-2-one |
InChI |
InChI=1S/C5H8INO2/c6-3-4-1-2-7-5(8)9-4/h4H,1-3H2,(H,7,8) |
InChI-Schlüssel |
XNBVRUAGLFOHKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)OC1CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


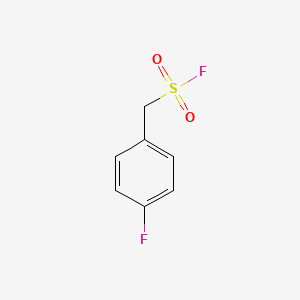

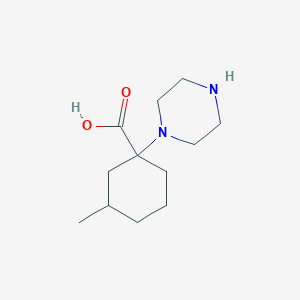
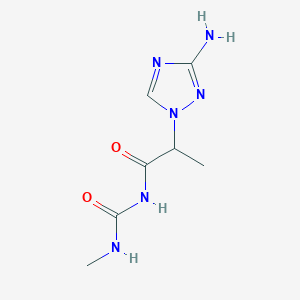
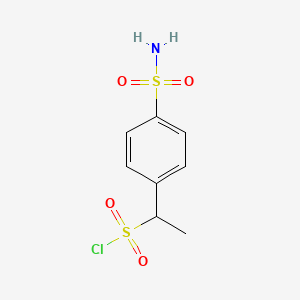


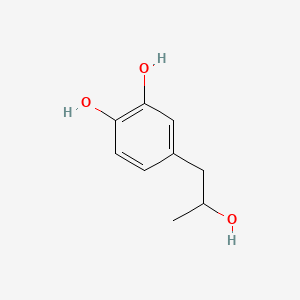

![tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13636012.png)



![3'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13636031.png)
